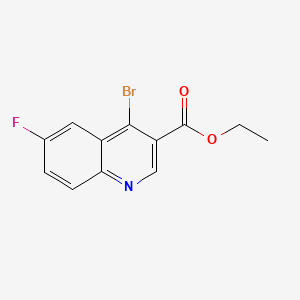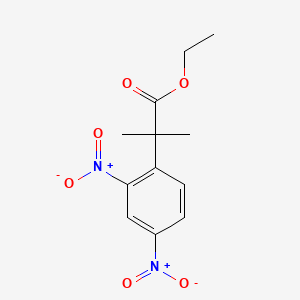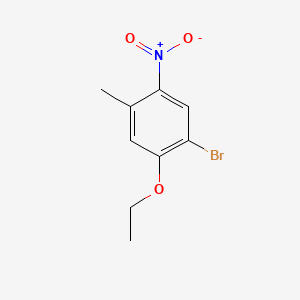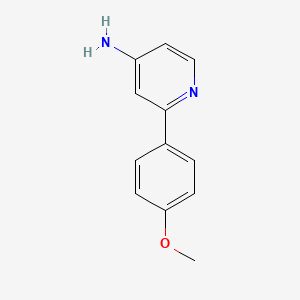
2-(4-Methoxyphenyl)pyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyphenyl)pyridin-4-amine is a chemical compound with the CAS Number: 1215072-60-8 . It has a molecular weight of 200.24 . The compound is also known by its IUPAC name, 2-(4-methoxyphenyl)-4-pyridinamine .
Physical And Chemical Properties Analysis
The compound 2-(4-Methoxyphenyl)pyridin-4-amine has a molecular weight of 200.24 . The InChI code for this compound is 1S/C12H12N2O/c1-15-11-4-2-9(3-5-11)12-8-10(13)6-7-14-12/h2-8H,1H3,(H2,13,14) .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Biological Activity
2-(4-Methoxyphenyl)pyridin-4-amine and its derivatives are primarily used as building blocks in the synthesis of various heterocyclic compounds, showcasing a wide range of biological activities. For instance, the acetylation of related compounds has led to the synthesis of N-pyrimidinylacetamide derivatives, which upon further reactions, yield Schiff bases and nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, pyridopyrimidines, and diazepines. These compounds have been investigated for their biological activities, with the structures of the newly synthesized products being deduced based on analytical and spectral data (Farouk, Ibrahim, & El-Gohary, 2021).
Structural Analysis Through Crystallography
Crystallographic studies have provided insights into the structure of related compounds. For example, the crystal structure of a potential active compound was determined using single crystal X-ray diffraction, revealing the orientations of pyrazole, pyridine, and pyran rings and the stabilization of the crystal packing through hydrogen bond interactions (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Corrosion Inhibition
Derivatives of 2-(4-Methoxyphenyl)pyridin-4-amine have been evaluated as corrosion inhibitors for metals in acidic environments. Their adsorption and inhibitory effects on steel corrosion in hydrochloric acid have been studied, with certain derivatives showing high inhibition efficiency. These studies employ a range of techniques including gravimetric, electrochemical impedance spectroscopy, and quantum chemical analysis (Ansari, Quraishi, & Singh, 2015).
Fluorescent pH Sensors
The photophysical properties of triphenylamine derivatives, including those functionalized with methoxyphenyl and pyridinyl groups, have been investigated. These studies reveal solvent-dependent Stokes shifts and the potential use of these compounds as fluorescent pH sensors due to their pH-dependent absorption and emission properties (Hu, Chen, Wang, Lu, & Wang, 2013).
Photophysics and Intramolecular Processes
Research on the photophysical characteristics of 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogs has uncovered details about the competition between intramolecular charge transfer and excited state intramolecular proton transfer processes, providing insights into their potential applications in photophysics and molecular electronics (Behera, Karak, & Krishnamoorthy, 2015).
Zukünftige Richtungen
Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is still a need for a single robust method allowing the selective introduction of multiple functional groups . This suggests that future research could focus on developing such methodologies.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-15-11-4-2-9(3-5-11)12-8-10(13)6-7-14-12/h2-8H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMIYFPLCWCXQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=CC(=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)pyridin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




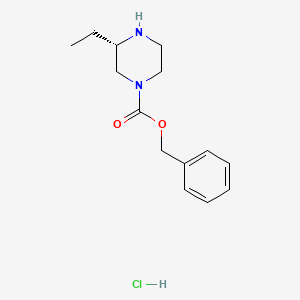
![1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B572251.png)

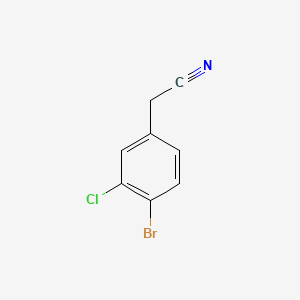
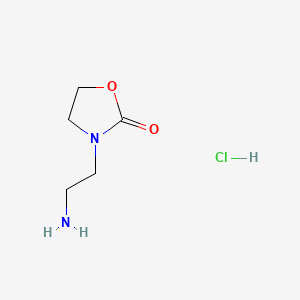

![7-Chloroimidazo[1,2-a]pyridin-8-amine](/img/structure/B572262.png)

